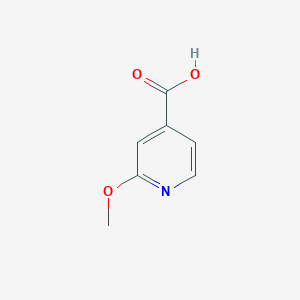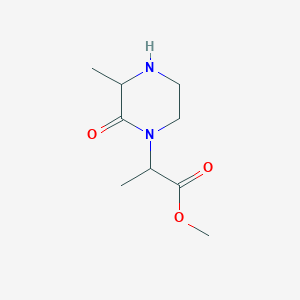
(2,2-Dimethylcyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylcyclopentyl)benzene, also known as tetralin, is a bicyclic hydrocarbon that has a benzene ring fused with a cyclopentane ring. It is widely used as a solvent in various industrial applications, including the production of resins, plastics, and synthetic fibers. In recent years, there has been an increasing interest in the scientific research of (2,2-Dimethylcyclopentyl)benzene due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylcyclopentyl)benzene is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions due to its unique chemical properties, including its high boiling point, low vapor pressure, and non-polar nature.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene. However, it has been reported to have low toxicity and is not considered to be a major health hazard. It is not known to have any significant effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
(2,2-Dimethylcyclopentyl)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. It is also non-polar, which makes it suitable for reactions involving non-polar compounds. However, it has some limitations, including its low solubility in water and its potential to react with some compounds under certain conditions.
Orientations Futures
There are several future directions for the scientific research of (2,2-Dimethylcyclopentyl)benzene. One potential area is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential area is the study of its behavior in various chemical reactions and its potential applications in organic synthesis. Additionally, there is a need for more research on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene to better understand its potential health hazards and to develop appropriate safety guidelines for its use in various applications.
Méthodes De Synthèse
(2,2-Dimethylcyclopentyl)benzene can be synthesized using several methods, including catalytic hydrogenation of naphthalene, dehydrogenation of tetrahydronaphthalene, and alkylation of benzene with cyclopentene. The most commonly used method for the industrial production of (2,2-Dimethylcyclopentyl)benzene is the catalytic hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as nickel or palladium.
Applications De Recherche Scientifique
(2,2-Dimethylcyclopentyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent in various chemical reactions, including the synthesis of organic compounds and the preparation of metal complexes. It has also been used as a model compound for studying the behavior of other bicyclic hydrocarbons in various chemical reactions.
Propriétés
Numéro CAS |
19960-99-7 |
|---|---|
Nom du produit |
(2,2-Dimethylcyclopentyl)benzene |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(2,2-dimethylcyclopentyl)benzene |
InChI |
InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clé InChI |
ULFKDLLDIXVBFH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1C2=CC=CC=C2)C |
SMILES canonique |
CC1(CCCC1C2=CC=CC=C2)C |
Synonymes |
2,2-Dimethylcyclopentylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



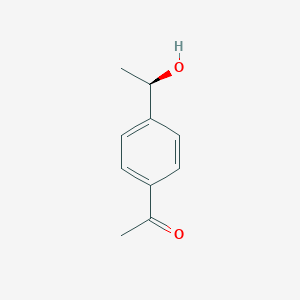
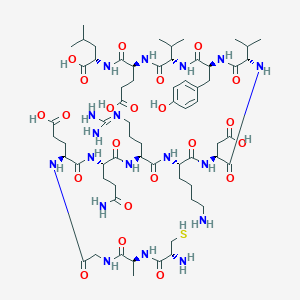
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
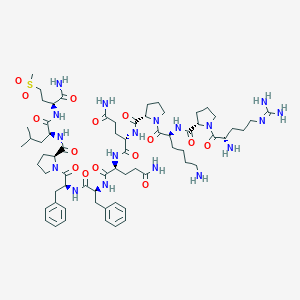


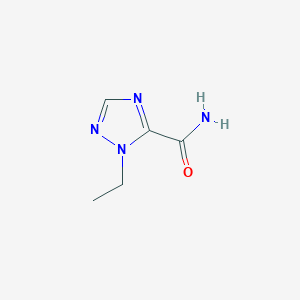
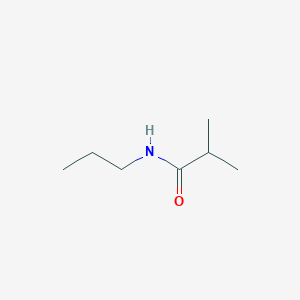


![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)
